molecular formula C12H17NO3 B3061135 Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- CAS No. 55458-78-1

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-

Cat. No.: B3061135
CAS No.: 55458-78-1
M. Wt: 223.27 g/mol
InChI Key: RYEJORVMPOOLGZ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- (IUPAC name) is a branched-chain carboxylic acid derivative characterized by a phenoxy group substituted at the para position with a 2-aminoethyl moiety. The central propanoic acid backbone features a methyl group at the α-carbon, enhancing steric hindrance and influencing its physicochemical properties. This compound belongs to the class of fibrate derivatives, which are known for their lipid-lowering effects via peroxisome proliferator-activated receptor alpha (PPARα) agonism .

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,11(14)15)16-10-5-3-9(4-6-10)7-8-13/h3-6H,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEJORVMPOOLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420899
Record name Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55458-78-1
Record name 2-[4-(2-Aminoethyl)phenoxy]-2-methylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55458-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- can be achieved through various organic synthesis techniques. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not extensively documented, but they likely follow similar principles to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- has various scientific research applications, including:

Mechanism of Action

The mechanism of action of propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Substituents on Phenoxy Group Functional Groups Key Structural Differences Reference
Target Compound 4-(2-aminoethyl) Propanoic acid, methyl, amine Aminoethyl side chain
Bezafibrate 4-[2-(4-chlorobenzoylamino)ethyl] Propanoic acid, methyl, amide Chlorobenzoyl amide instead of amine
Fenofibrate 4-(4-chlorobenzoyl) Propanoic acid ester, methyl Ester prodrug; lacks amino group
2-(4-Acetylphenoxy)-2-methylpropanoic acid 4-acetyl Propanoic acid, methyl, ketone Acetyl group (electron-withdrawing)
Clinofibrate 4-(1,2,3,4-tetrahydro-1-naphthalenyl) Propanoic acid, methyl, tetralin Bulky tetralin substituent

Key Observations :

  • The target compound’s aminoethyl group introduces polarity, enhancing water solubility compared to lipophilic substituents like chlorobenzoyl (Fenofibrate) or tetralin (Clinofibrate) .
  • Bezafibrate replaces the amine with a chlorobenzoylamino group, increasing lipophilicity and altering PPARα binding kinetics .

Pharmacological Activity

Table 2: Pharmacological Data of Fibrate Analogues

Compound PPARα Agonism Efficacy Triglyceride Reduction Cholesterol Reduction Clinical Use Reference
Target Compound Moderate (predicted) Data pending Data pending Research phase N/A
Bezafibrate High 43% 20–25% Hyperlipidemia
Fenofibrate High 40–50% 15–20% Hypertriglyceridemia
Clinofibrate Moderate 30–35% 10–15% Limited use

Mechanistic Insights :

  • Ester vs. Acid: Fenofibrate’s isopropyl ester requires hydrolysis to the active acid form, delaying onset compared to the target compound’s preformed acid .

Physicochemical Properties

  • logP: The aminoethyl group reduces logP (~2.1 predicted) compared to Fenofibrate (logP = 5.2) and Bezafibrate (logP = 4.8), favoring aqueous solubility .
  • pKa: The propanoic acid moiety (pKa ~3.1) and amine (pKa ~9.5) allow dual ionization, enhancing salt formation and bioavailability .

Biological Activity

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- is a synthetic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various pharmacologically active agents, including beta(3)-adrenoceptor agonists, which are important in the treatment of metabolic disorders. Understanding its biological activity is crucial for its application in drug development.

The biological activity of Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- largely depends on its interactions with specific receptors or enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an agonist for beta(3)-adrenoceptors, influencing lipid metabolism and energy expenditure.

Interaction with Biological Targets

  • Beta(3)-Adrenoceptors : These receptors are implicated in the regulation of lipolysis and thermogenesis. Agonism at these receptors can lead to increased energy expenditure and reduced adiposity.
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been employed to predict the efficacy and potency of this compound against various biological targets, providing insights into its potential therapeutic applications.

Biological Activity Data

Biological Activity Effect Reference
Lipid MetabolismIncreases lipolysis
Energy ExpenditureEnhances thermogenesis
Receptor AgonismActivates beta(3)-adrenoceptors

Case Studies

  • Study on Lipid Profiles : A study investigated the effects of similar compounds on serum lipid profiles in animal models. The results indicated that administration led to significant reductions in triglycerides and cholesterol levels, suggesting a beneficial role in managing hyperlipidemia .
  • Clinical Implications : Research has shown that compounds related to Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- are used in clinical settings for treating conditions like dyslipidemia. For instance, fenofibrate (a related compound) has been documented to lower elevated blood lipids effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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